3-(3-Methoxyisoxazol-5-YL)propanal
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Overview
Description
3-(3-Methoxyisoxazol-5-YL)propanal is an organic compound that features an isoxazole ring substituted with a methoxy group at the 3-position and a propanal group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyisoxazol-5-YL)propanal typically involves multiple steps. One common method starts with the bromination of dimethyl fumarate, followed by the formation of the isoxazole ring. The intermediate product, methyl 3-hydroxyisoxazole-5-carboxylate, is then methylated using dimethyl sulfate in the presence of potassium carbonate in dimethylformamide (DMF). Subsequent steps include ester reduction, benzylic chlorination, benzylic substitution, and hydrolysis and decarboxylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyisoxazol-5-YL)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(3-Methoxyisoxazol-5-YL)propanoic acid.
Reduction: 3-(3-Methoxyisoxazol-5-YL)propanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3-Methoxyisoxazol-5-YL)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyisoxazol-5-YL)propanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The isoxazole ring and methoxy group can play a role in binding interactions, while the aldehyde group can undergo chemical modifications that affect its activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methoxyisoxazol-5-YL)propanoic acid
- 3-(3-Methoxyisoxazol-5-YL)propanol
- 3-(3-Methoxyisoxazol-5-YL)propylamine
Uniqueness
3-(3-Methoxyisoxazol-5-YL)propanal is unique due to the presence of the aldehyde group, which allows for a variety of chemical reactions and modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound for research applications .
Properties
Molecular Formula |
C7H9NO3 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
3-(3-methoxy-1,2-oxazol-5-yl)propanal |
InChI |
InChI=1S/C7H9NO3/c1-10-7-5-6(11-8-7)3-2-4-9/h4-5H,2-3H2,1H3 |
InChI Key |
WVLXMBLLTUWISZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCC=O |
Origin of Product |
United States |
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